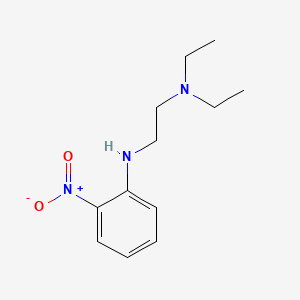
Hydrocinchonidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinchonidine sulfate is a chemical compound derived from the cinchona alkaloids, which are naturally occurring in the bark of the cinchona tree. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is one of the many derivatives of these alkaloids and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrocinchonidine sulfate can be synthesized through the optical resolution of hydrocinchotoxine, which is derived from the photo-oxygenation of an indole derivative. The process involves several steps, including the stereoselective conversion of 3-ethylpiperidin-4-one into the desired intermediate, followed by optical resolution to obtain hydrocinchonidine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree, followed by chemical modification to obtain the desired compound. The extraction process includes treating the bark with solvents to isolate the alkaloids, which are then purified and chemically modified to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydrocinchonidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hydroxy derivatives .
Aplicaciones Científicas De Investigación
Hydrocinchonidine sulfate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of hydrocinchonidine sulfate involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antiarrhythmic properties are linked to its ability to modulate ion channels in cardiac cells, thereby preventing or eliminating cardiac arrhythmias .
Comparación Con Compuestos Similares
Hydrocinchonidine sulfate is similar to other cinchona alkaloids, such as quinine, quinidine, cinchonine, and cinchonidine. it has unique properties that distinguish it from these compounds:
Quinine: Primarily used as an antimalarial agent.
Quinidine: Known for its antiarrhythmic properties.
Cinchonine: Similar to quinine but with different stereochemistry.
Cinchonidine: Used in asymmetric synthesis and as a chiral catalyst.
This compound’s unique combination of properties makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
78848-93-8 |
|---|---|
Fórmula molecular |
C19H26N2O5S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(S)-[(2R)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrogen sulfate |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3;(H2,1,2,3,4)/t13?,14?,18-,19+;/m1./s1 |
Clave InChI |
JFIOPOZLTMPEKO-RSCAGPRVSA-N |
SMILES isomérico |
CCC1C[NH+]2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
SMILES canónico |
CCC1C[NH+]2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
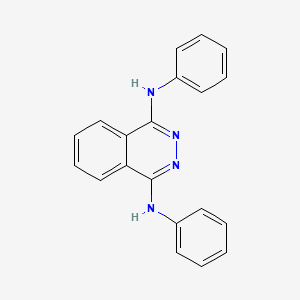
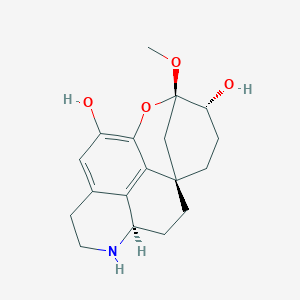
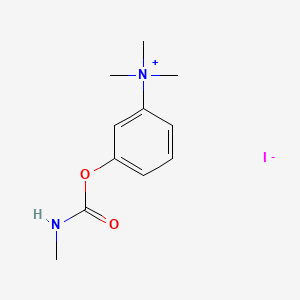
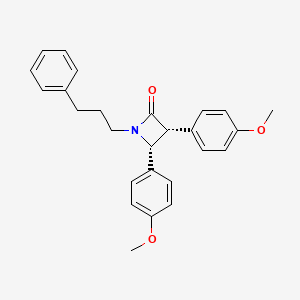
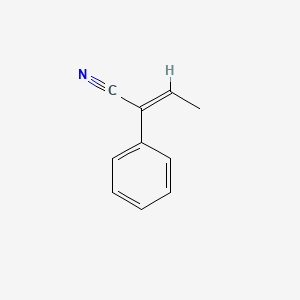
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
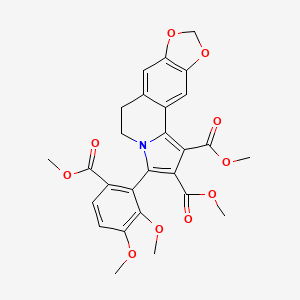
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
